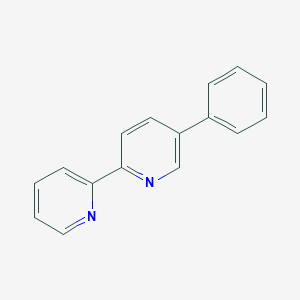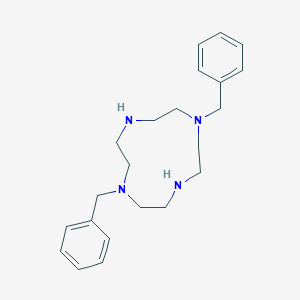
1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane
Übersicht
Beschreibung
1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, also known as trans-N-Dibenzyl-Cyclen, is a chemical compound with the formula C22H32N4 . It is a white powder and is used in various applications as a trans-diprotected cyclen .
Synthesis Analysis
The synthesis of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane involves several steps. The compound reacts regioselectively in acid solution with several chloroformates to give 1,7-diprotected derivatives . These derivatives can then be alkylated and deprotected to afford 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes .Molecular Structure Analysis
The molecular structure of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane has been analyzed using 1H and 13C NMR spectra . The single crystal X-ray structure analyses of the intermediates are also reported and discussed .Chemical Reactions Analysis
The chemical reactions involving 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane are complex. The compound reacts regioselectively in acid solution with several chloroformates to give 1,7-diprotected derivatives . These derivatives can then be alkylated and deprotected to afford 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes .Physical And Chemical Properties Analysis
1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane has a molecular weight of 352.52 . It has a predicted boiling point of 494.6±40.0 °C and a predicted density of 1.025±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Bifunctional Chelators: A study by Riss et al. (2012) describes the synthesis of bifunctional chelators related to 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, which are used as building blocks for bivalent imaging agents in molecular imaging (Riss et al., 2012).
- Copper(II) and Gallium(III) Complexes: Esteves et al. (2014) synthesized cyclen derivatives for potential use in nuclear medicine, investigating their complexes with Cu(2+) and Ga(3+) cations (Esteves et al., 2014).
- Molecular Hydrides for Catalysis: Schuhknecht et al. (2018) reported the formation of ytterbium hydrides using a macrocyclic ligand related to 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, which catalyzed hydrogenation and hydrosilylation reactions (Schuhknecht et al., 2018).
Metal Complexes and Supramolecular Chemistry
- Metallosupramolecular Architectures: Hawes et al. (2014) explored the self-assembly of metal complexes using cyclen-derived ligands, revealing insights into their solid-state structures and the influence of ligand geometry (Hawes et al., 2014).
Protonation and Coordination Chemistry
- Protonation and Interaction Studies: Bernardo et al. (1996) investigated the protonation behavior of dibenzylated polyamines, including a derivative of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, and their interaction with hexacyanocobaltate(III) (Bernardo et al., 1996).
Regioselective Synthesis
- Dialcohol Dicarboxylic Macrocyclic Ligand Preparation: Dumont et al. (1994) demonstrated a regioselective synthesis approach for diprotected 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane derivatives (Dumont et al., 1994).
Coordination Polyhedra in Solution
- Lanthanide Complexes: Senanayake et al. (2006) studied the Eu, Gd, and Tb complexes of a macrocyclic ligand related to 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, focusing on their coordination polyhedra and relaxivity properties (Senanayake et al., 2006).
Synthesis Efficiency
- Bifunctional Chelating Agents Synthesis: Mishra et al. (1996) described an efficient synthesis method for bifunctional chelating agents using tetraazamacrocycles, including derivatives of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane (Mishra et al., 1996).
Eigenschaften
IUPAC Name |
1,7-dibenzyl-1,4,7,10-tetrazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4/c1-3-7-21(8-4-1)19-25-15-11-23-13-17-26(18-14-24-12-16-25)20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXIHHGLHPVIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNCCN(CCN1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455988 | |
| Record name | 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane | |
CAS RN |
156970-79-5 | |
| Record name | 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



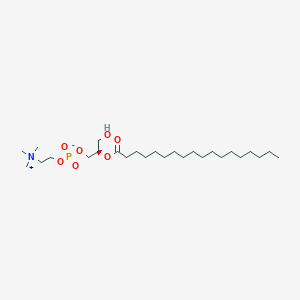
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)
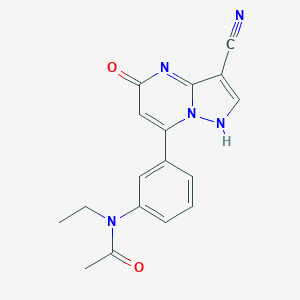
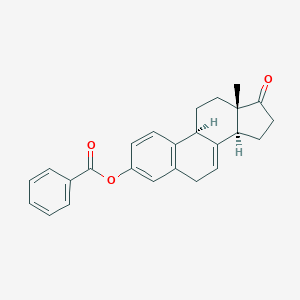
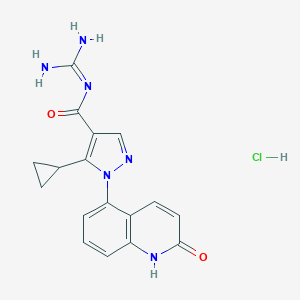
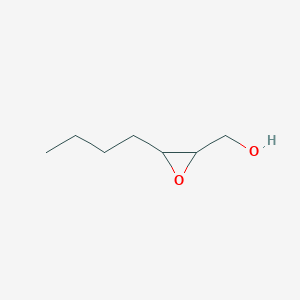
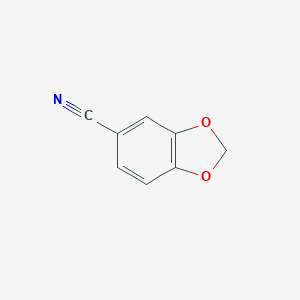
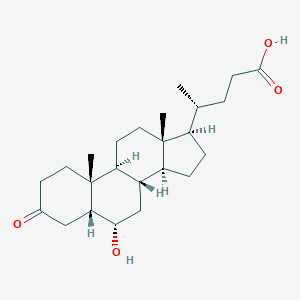
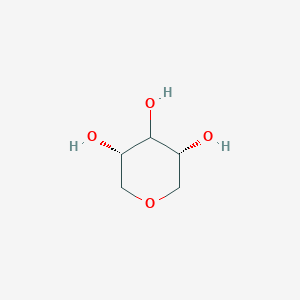
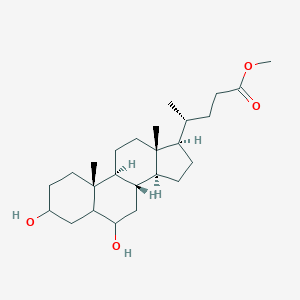
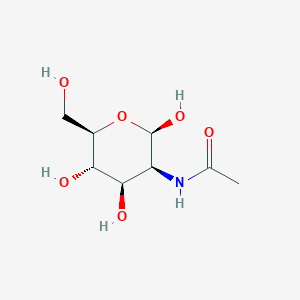
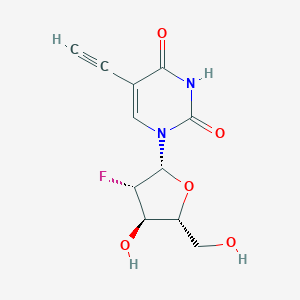
![(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid](/img/structure/B116414.png)
